molecular formula C27H24BrNOS B4963236 2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

Cat. No.: B4963236
M. Wt: 490.5 g/mol
InChI Key: VNBBACPPJGJCIH-UHFFFAOYSA-M
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Description

2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is a complex organic compound with a unique structure that includes a pyridinium ion, a phenylethanone group, and a dihydroacenaphthylenylsulfanyl moiety

Preparation Methods

The synthesis of 2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide typically involves multiple steps. The synthetic route often starts with the preparation of 1,2-dihydroacenaphthylen-1-ylsulfanyl intermediates, followed by their reaction with pyridine derivatives and phenylethanone. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinium ion and the phenylethanone group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

IUPAC Name

2-[4-[2-(1,2-dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24NOS.BrH/c29-25(21-6-2-1-3-7-21)19-28-15-12-20(13-16-28)14-17-30-26-18-23-10-4-8-22-9-5-11-24(26)27(22)23;/h1-13,15-16,26H,14,17-19H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBBACPPJGJCIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)SCCC4=CC=[N+](C=C4)CC(=O)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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